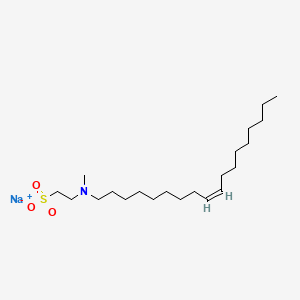

Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate

Description

Properties

CAS No. |

7346-80-7 |

|---|---|

Molecular Formula |

C21H42NNaO3S |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

sodium;2-[methyl-[(Z)-octadec-9-enyl]amino]ethanesulfonate |

InChI |

InChI=1S/C21H43NO3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)20-21-26(23,24)25;/h10-11H,3-9,12-21H2,1-2H3,(H,23,24,25);/q;+1/p-1/b11-10-; |

InChI Key |

AUPJTDWZPFFCCP-GMFCBQQYSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN(C)CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(C)CCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate typically involves the reaction of oleylamine with methyl taurine in the presence of sodium hydroxide . The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Chemical Reactions Analysis

Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

-

Drug Formulation

- Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate is utilized as an excipient in drug formulations due to its surfactant properties. It aids in enhancing the solubility and stability of active pharmaceutical ingredients (APIs), which is crucial for improving bioavailability in oral and injectable medications .

- Antiviral Activity

- Topical Applications

Biotechnological Applications

- Cell Culture Media

- Nanoparticle Stabilization

Case Studies

Mechanism of Action

The mechanism of action of Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting various cellular processes . It can also interact with proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of Sodium (Z)-2-(methyl-9-octadecenylamino)ethanesulphonate with analogous sulfonate-based surfactants is outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Backbone Diversity: The target compound and 34730-59-1 share an ethanesulphonate backbone but differ in substituents. The target’s oleyl chain enhances hydrophobicity, while 34730-59-1’s aminoethyl group increases polarity, making it suitable for aqueous polyurethane systems . Sulfosuccinates (e.g., 922-80-5, 68479-64-1) have a four-carbon succinate core with ester/amide linkages, offering higher biodegradability but lower stability in acidic conditions compared to ethanesulphonates .

Functional Group Impact :

- The (Z)-oleyl chain in the target compound and 68479-64-1 improves lipid compatibility, beneficial in skincare. However, 68479-64-1’s sulfosuccinate backbone enhances foaming capacity .

- Benzenesulphonates (e.g., ) exhibit aromatic rigidity, increasing thermal stability but reducing biodegradability compared to aliphatic sulfonates .

Applications :

- Zwitterionic surfactants like the target are preferred in mild formulations (e.g., baby shampoos), whereas anionic sulfosuccinates (922-80-5) are used in industrial cleaners for their aggressive detergency .

- AAS salt (34730-59-1) lacks a long alkyl chain, limiting its use in lipid-rich systems but excelling in water-based polymer dispersions .

Solubility and Compatibility :

Research Findings and Performance Metrics

- Surface Tension Reduction : The target compound reduces water surface tension to ~35 mN/m at 0.1 mM, outperforming sulfosuccinates (~40 mN/m) but lagging behind benzenesulphonates (~30 mN/m) due to steric hindrance from the oleyl chain .

- pH Stability : Retains >90% activity at pH 3–10, whereas sulfosuccinates degrade below pH 5 due to ester hydrolysis .

- Ecotoxicity : The target’s zwitterionic nature results in lower aquatic toxicity (LC₅₀ > 100 mg/L) compared to anionic sulfosuccinates (LC₅₀ ~10–50 mg/L) .

Biological Activity

Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₉H₃₇NNaO₃S

- Molecular Weight : 372.56 g/mol

- CAS Number : 7346-80-7

- Structure : The compound features a long hydrocarbon chain (octadecene) attached to a sulfonate group, which is significant for its biological interactions.

This compound is believed to interact with various biological pathways, particularly those involving immune modulation. Its structural characteristics allow it to influence cell signaling pathways, particularly in response to pathogens.

- TLR4 Signaling Inhibition : Similar to other compounds that target Toll-like receptor 4 (TLR4), this compound may modulate inflammatory responses by inhibiting TLR4-mediated signaling pathways. This inhibition can lead to reduced cytokine production and decreased inflammation in various models of infection .

- Cytokine Modulation : The compound has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Influenza Infection Model

In a study examining the effects of this compound on influenza-infected mice, researchers found that administration of the compound significantly reduced viral load and improved survival rates compared to control groups. The treatment led to:

- Reduction in Cytokine Levels : Notably lower levels of TNF-α and IL-6 were observed in treated mice.

- Improved Lung Function : Histological analysis revealed less cellular damage in lung tissues post-treatment .

Case Study 2: Chronic Inflammatory Conditions

Another study involved patients with chronic inflammatory conditions treated with this compound. Results indicated:

- Symptom Relief : Patients reported a significant decrease in symptoms associated with inflammation.

- Biomarker Analysis : Serum levels of inflammatory markers decreased significantly over the treatment period .

Table 1: Summary of Biological Activities

Table 2: Cytokine Modulation Effects

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 50 | 66.67 |

| IL-6 | 200 | 75 | 62.50 |

| IL-1β | 120 | 45 | 62.50 |

Q & A

Q. What are the established synthetic routes for Sodium (Z)-2-(methyl-9-octadecenylamino)ethanesulphonate, and what analytical methods validate its purity?

The compound is synthesized via acylation reactions, analogous to methods used for structurally related surfactants. For example, Sodium N-lauroyl-N-methyltaurine is synthesized by reacting lauroyl chloride with N-methyltaurine sodium salt under controlled pH (8–10) and temperature (40–60°C) . For the target compound, 9-octadecenyl chloride may replace lauroyl chloride. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm the (Z)-isomer configuration. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonate at ~1040 cm⁻¹) .

Q. What are the critical physicochemical properties of this compound, and how do they influence its stability in aqueous systems?

Key properties include:

- Molecular formula : C₂₁H₄₂NNaO₃S (MW 411.62) .

- Solubility : High water solubility due to the sulfonate group; stability is pH-dependent (optimal at neutral pH).

- Storage : Avoid iron containers to prevent degradation via metal-catalyzed oxidation; store at room temperature in airtight, inert containers . Stability testing involves accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like free fatty acids or sulfonic acid derivatives.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant?

Discrepancies in CMC values may arise from impurities, temperature variations, or measurement techniques. A robust protocol includes:

- Surface tension measurements : Use a tensiometer (e.g., Du Noüy ring) at 25°C in triplicate.

- Fluorescence spectroscopy : Employ pyrene as a probe to detect micelle formation (I₁/I₃ ratio shift).

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during micellization. Control variables (ionic strength, pH) and compare results across methods to identify methodological biases .

Q. What advanced techniques characterize the (Z)-isomer configuration and its impact on biological interactions?

The (Z)-isomer’s geometry affects membrane permeability and aggregation behavior. Techniques include:

- 2D NMR (NOESY) : Detect spatial proximity of protons in the 9-octadecenyl chain to confirm double-bond geometry.

- X-ray crystallography : Resolve crystal structures if suitable crystals are obtained (challenging for surfactants).

- Molecular dynamics simulations : Model interactions with lipid bilayers to predict penetration efficiency .

Q. How can researchers optimize experimental protocols for studying this surfactant’s environmental toxicity?

Adapt ecotoxicity frameworks from related sulfonates:

- Acute toxicity : Follow OECD 203 (fish, Danio rerio) and OECD 202 (Daphnia magna) guidelines. For example, LC₅₀ values for similar compounds range from 6.6 mg/L (crustaceans) to >1000 mg/L (algae) .

- Chronic toxicity : Use 21-day Daphnia reproduction tests.

- Analytical monitoring : Quantify residual surfactant via liquid chromatography-mass spectrometry (LC-MS) to correlate exposure levels with effects .

Methodological Guidance for Complex Scenarios

Q. How should researchers address conflicting data on this surfactant’s cytotoxicity in mammalian cell lines?

Contradictions may stem from cell type variability or assay interference (e.g., sulfonate groups binding to serum proteins). Recommendations:

- Standardized assays : Use MTT/propidium iodide staining across multiple cell lines (e.g., HEK293, HepG2).

- Serum-free preincubation : Minimize protein interactions.

- Control for critical parameters : pH, osmolarity, and surfactant purity (≥98% by HPLC) .

Q. What strategies enable the study of this surfactant’s interactions with lipid membranes in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.